molecular formula C14H16N2O4 B7561587 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid

3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid

Número de catálogo B7561587
Peso molecular: 276.29 g/mol
Clave InChI: RDYFAAJMTIPKBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid, also known as CDC25A inhibitor, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of cyclopropane carboxylic acids and has a molecular weight of 361.4 g/mol.

Aplicaciones Científicas De Investigación

3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of this compound, a phosphatase that is overexpressed in many types of cancer. This compound is involved in the regulation of the cell cycle, and its overexpression can lead to uncontrolled cell proliferation, which is a hallmark of cancer. By inhibiting the activity of this compound, this compound inhibitor can induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

Mecanismo De Acción

3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor exerts its anti-cancer effects by inhibiting the activity of this compound. This compound is a phosphatase that is involved in the regulation of the cell cycle. It dephosphorylates cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. By inhibiting the activity of this compound, this compound inhibitor prevents the dephosphorylation of CDKs, which results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which makes it a promising candidate for combination therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor is its specificity for this compound. It has been shown to have minimal effects on other phosphatases, which reduces the risk of off-target effects. However, this compound inhibitor has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and reagents for its synthesis. In addition, this compound inhibitor has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the research on 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor. One direction is to develop more potent and selective inhibitors of this compound. Another direction is to investigate the potential of this compound inhibitor in combination therapy with other anti-cancer agents. Furthermore, the role of this compound in other diseases, such as diabetes and neurodegenerative disorders, could be investigated. Finally, the development of more efficient synthesis methods for this compound inhibitor could improve its accessibility for research and clinical applications.
Conclusion:
In conclusion, this compound inhibitor is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It inhibits the activity of this compound, a phosphatase that is overexpressed in many types of cancer. This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has the potential for combination therapy with other anti-cancer agents. However, this compound inhibitor has some limitations for lab experiments, and further research is needed to improve its potency, selectivity, and accessibility.

Métodos De Síntesis

The synthesis of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor involves a multi-step process that requires several chemical reagents and equipment. The first step involves the preparation of 2-amino-5-bromo-benzamide, which is then reacted with 2,2-dimethylcyclopropanecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain the intermediate product. The intermediate product is then treated with trifluoroacetic acid (TFA) to remove the protecting groups, which results in the formation of this compound inhibitor.

Propiedades

IUPAC Name

3-[(2-carbamoylphenyl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2)9(10(14)13(19)20)12(18)16-8-6-4-3-5-7(8)11(15)17/h3-6,9-10H,1-2H3,(H2,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYFAAJMTIPKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.